
Benzeneethanamine, 2-iodo-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneethanamine, 2-iodo-N-methyl- is a chemical compound that belongs to the class of phenethylamines. It is characterized by the presence of an iodine atom attached to the benzene ring and a methyl group attached to the nitrogen atom. This compound is known for its psychoactive properties and has been studied for its potential effects on the central nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine, 2-iodo-N-methyl- typically involves the iodination of a precursor compound, such as N-methylphenethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its limited commercial applications and potential regulatory restrictions. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper safety and environmental controls.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine, 2-iodo-N-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atom or reduce other functional groups present in the molecule.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenethylamines .
Scientific Research Applications
Benzeneethanamine, 2-iodo-N-methyl- has been studied primarily for its psychoactive properties. It acts as a potent agonist at serotonin 5-HT2A receptors, which are involved in the regulation of mood, perception, and cognition. This compound has been used in research to understand the mechanisms of hallucinogenic drugs and their effects on the brain .
Mechanism of Action
The primary mechanism of action of Benzeneethanamine, 2-iodo-N-methyl- involves its interaction with serotonin 5-HT2A receptors. By binding to these receptors, the compound can modulate neurotransmitter release and influence various neural pathways. This interaction is responsible for its psychoactive effects, including altered perception and mood .
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe): A potent hallucinogen with similar receptor binding properties.
N-methylphenethylamine: A precursor compound with less pronounced psychoactive effects.
2C-I (2,5-dimethoxy-4-iodophenethylamine): Another hallucinogenic compound with structural similarities.
Uniqueness
Benzeneethanamine, 2-iodo-N-methyl- is unique due to its specific substitution pattern, which confers distinct pharmacological properties. Its high affinity for serotonin 5-HT2A receptors makes it a valuable tool for studying the effects of hallucinogens and developing new therapeutic agents .
Properties
CAS No. |
881538-16-5 |
|---|---|
Molecular Formula |
C9H12IN |
Molecular Weight |
261.10 g/mol |
IUPAC Name |
2-(2-iodophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H12IN/c1-11-7-6-8-4-2-3-5-9(8)10/h2-5,11H,6-7H2,1H3 |
InChI Key |
BSTPKKWTQDFQCS-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC=CC=C1I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile](/img/structure/B12600675.png)
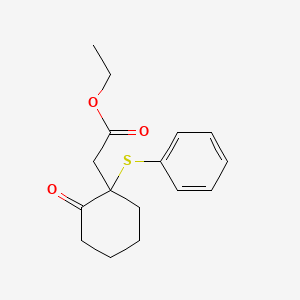


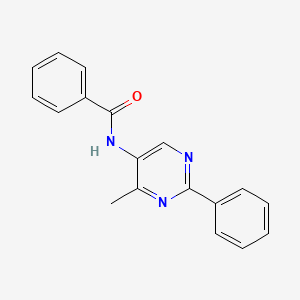
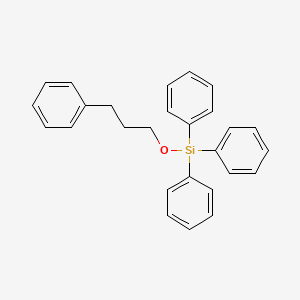



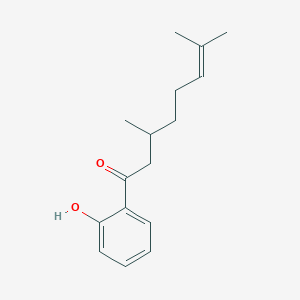
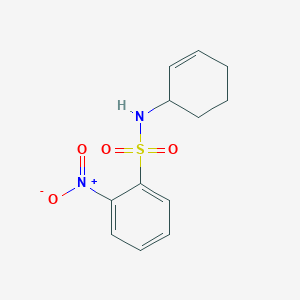

![5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12600763.png)

